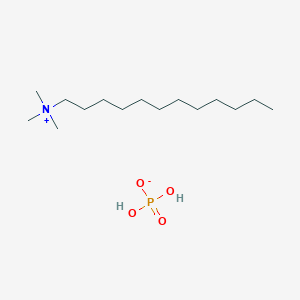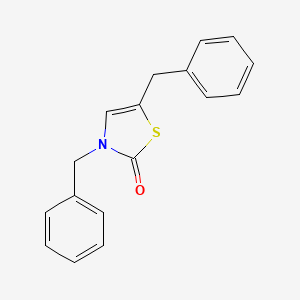
2,2'-(Octylazanediyl)bis(N-octylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Octylazanediyl)bis(N-octylacetamide) is an organic compound with the molecular formula C24H48N2O2 It is a derivative of acetamide, featuring two octyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Octylazanediyl)bis(N-octylacetamide) typically involves the reaction of octylamine with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and requires a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2 Octylamine} + \text{Acetic Anhydride} \rightarrow \text{2,2’-(Octylazanediyl)bis(N-octylacetamide)} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Octylazanediyl)bis(N-octylacetamide) involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process may lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the acetamide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Octylazanediyl)bis(N-octylacetamide) has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism by which 2,2’-(Octylazanediyl)bis(N-octylacetamide) exerts its effects is primarily through its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
2,2’-(Hexylazanediyl)bis(N-hexylacetamide): Similar structure but with hexyl groups instead of octyl groups.
2,2’-(Decylazanediyl)bis(N-decylacetamide): Similar structure but with decyl groups instead of octyl groups.
Uniqueness: 2,2’-(Octylazanediyl)bis(N-octylacetamide) is unique due to its specific chain length, which imparts distinct physicochemical properties. The octyl groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where such properties are desired.
Eigenschaften
CAS-Nummer |
136557-66-9 |
|---|---|
Molekularformel |
C28H57N3O2 |
Molekulargewicht |
467.8 g/mol |
IUPAC-Name |
N-octyl-2-[octyl-[2-(octylamino)-2-oxoethyl]amino]acetamide |
InChI |
InChI=1S/C28H57N3O2/c1-4-7-10-13-16-19-22-29-27(32)25-31(24-21-18-15-12-9-6-3)26-28(33)30-23-20-17-14-11-8-5-2/h4-26H2,1-3H3,(H,29,32)(H,30,33) |
InChI-Schlüssel |
AXEZNFSLVBJZSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)CN(CCCCCCCC)CC(=O)NCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)


![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)


![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)

![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)

